4-Bromo-2-cyclobutoxyaniline
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Overview
Description
4-Bromo-2-cyclobutoxyaniline is an organic compound with the molecular formula C10H12BrNO. It is characterized by a bromine atom attached to the benzene ring and a cyclobutoxy group attached to the aniline nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the protection of the aniline nitrogen using tert-butylsilyl (TBS) protection, followed by bromination and subsequent deprotection . The reaction conditions are generally mild, utilizing eco-friendly solvents such as 2-methyltetrahydrofuran (2-MeTHF) .
Industrial Production Methods: Industrial production of 4-Bromo-2-cyclobutoxyaniline may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyclobutoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of palladium catalysts, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Oxidation: Often employs oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted anilines and biaryl compounds.
Oxidation Products: Quinones and related compounds.
Reduction Products: Amines and related derivatives.
Scientific Research Applications
4-Bromo-2-cyclobutoxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclobutoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the cyclobutoxy group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-Bromoaniline: Shares the bromine substitution but lacks the cyclobutoxy group.
2-Cyclobutoxyaniline: Similar structure but without the bromine atom.
4-Bromo-2,5-dimethoxyphenethylamine: A psychedelic compound with different functional groups
Uniqueness: 4-Bromo-2-cyclobutoxyaniline is unique due to the presence of both the bromine atom and the cyclobutoxy group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H12BrNO |
---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
4-bromo-2-cyclobutyloxyaniline |
InChI |
InChI=1S/C10H12BrNO/c11-7-4-5-9(12)10(6-7)13-8-2-1-3-8/h4-6,8H,1-3,12H2 |
InChI Key |
KUYNRJLPFKJUDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
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